![molecular formula C22H19NO5 B11621435 (Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)

(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

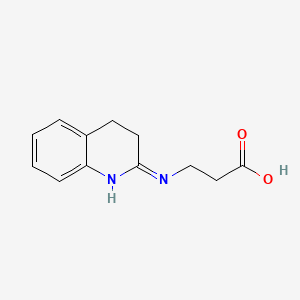

(Z)-Ethyl-4-(((Furan-2-ylmethyl)amino)methylen)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylat ist eine komplexe organische Verbindung, die eine einzigartige Struktur aufweist, die Furan-, Naphtho- und Carboxylatgruppen kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (Z)-Ethyl-4-(((Furan-2-ylmethyl)amino)methylen)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation von Furan-2-ylmethylamin mit einem Naphthochinon-Derivat unter kontrollierten Bedingungen. Die Reaktion wird häufig durch Säuren oder Basen katalysiert, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird dann mithilfe von Techniken wie Säulenchromatographie gereinigt, um die Verbindung zu isolieren .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungsverfahren wie Hochleistungsflüssigkeitschromatographie (HPLC) integrieren, um die Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

(Z)-Ethyl-4-(((Furan-2-ylmethyl)amino)methylen)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furan-2-carbaldehyd-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole oder Amine zu bilden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Pyridiniumchlorchromat (PCC) oder Kaliumpermanganat (KMnO4) unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin (TEA).

Hauptprodukte

Oxidation: Furan-2-carbaldehyd-Derivate.

Reduktion: Entsprechende Alkohole oder Amine.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Analyse Chemischer Reaktionen

ETHYL (4Z)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but often include modified naphthofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Materialien .

Biologie

In der biologischen Forschung werden Derivate dieser Verbindung auf ihr Potenzial als Enzyminhibitoren oder als Sonden zur Untersuchung biologischer Prozesse untersucht. Der Furanring ist bekannt für seine Bioaktivität, was diese Verbindung zu einem wertvollen Werkzeug in biochemischen Studien macht .

Medizin

In der medizinischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Ihre Struktur legt nahe, dass sie mit bestimmten biologischen Zielstrukturen interagieren kann, was sie zu einem Kandidaten für die Medikamentenentwicklung macht .

Industrie

Im Industriesektor wird diese Verbindung zur Herstellung von fortschrittlichen Materialien, darunter Polymere und Harze, verwendet. Ihre einzigartigen Eigenschaften tragen zur Entwicklung von Materialien mit verbesserten Leistungseigenschaften bei .

Wirkmechanismus

Der Wirkmechanismus von (Z)-Ethyl-4-(((Furan-2-ylmethyl)amino)methylen)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Furanring kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während der Naphthochinonanteil an Redoxreaktionen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of ETHYL (4Z)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, receptor binding, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Furan-2-carbaldehyd

- Naphthochinon-Derivate

- Ethylester von Carbonsäuren

Einzigartigkeit

Was (Z)-Ethyl-4-(((Furan-2-ylmethyl)amino)methylen)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylat auszeichnet, ist die Kombination von Furan-, Naphthochinon- und Carboxylatgruppen in einem einzigen Molekül. Diese einzigartige Struktur ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen und mit verschiedenen biologischen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht .

Eigenschaften

Molekularformel |

C22H19NO5 |

|---|---|

Molekulargewicht |

377.4 g/mol |

IUPAC-Name |

ethyl 4-(furan-2-ylmethyliminomethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |

InChI |

InChI=1S/C22H19NO5/c1-3-26-22(25)18-13(2)28-21-16-9-5-4-8-15(16)20(24)17(19(18)21)12-23-11-14-7-6-10-27-14/h4-10,12,24H,3,11H2,1-2H3 |

InChI-Schlüssel |

FZLYDDUTLFDCMS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCC4=CC=CO4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)

![N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11621364.png)

![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)

![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)

![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)

![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)

![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)

![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)

![diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621427.png)

![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)

![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)